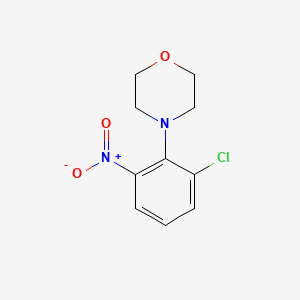

4-(2-chloro-6-nitrophenyl)morpholine

Description

Significance of Substituted Morpholines in Organic Synthesis Research

The morpholine (B109124) scaffold is a privileged structure in medicinal chemistry and organic synthesis. nih.gov Morpholine and its derivatives are integral components of numerous FDA-approved drugs, valued for their ability to improve pharmacokinetic properties such as solubility and metabolic stability. nih.govsigmaaldrich.com The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a versatile building block in the synthesis of a wide array of therapeutic agents, including antibiotics, anticancer drugs, and antifungals. lookchem.com

Substituted morpholines are not only found in bioactive compounds but are also employed as synthetic tools. nih.govresearchgate.net They can act as chiral auxiliaries, enabling the stereoselective synthesis of complex molecules like amino acids and amino alcohols. researchgate.net The morpholine moiety is frequently introduced into molecules to explore structure-activity relationships (SAR), aiming to enhance biological activity and refine safety profiles. 9079666.com For instance, morpholine derivatives have been synthesized and investigated for their potential as antidepressants, appetite suppressants, and antioxidants. researchgate.net The versatility of the morpholine ring makes it a subject of continuous research and development in the quest for new and improved pharmaceuticals and agrochemicals.

Contextualization of Nitroaryl Halides in Chemical Synthesis

Nitroaryl halides, such as the 2-chloro-6-nitrophenyl moiety in the title compound, are important substrates in organic synthesis, primarily due to their reactivity in nucleophilic aromatic substitution (SNAr) reactions. msu.edu Aromatic rings are generally electron-rich and thus not susceptible to attack by nucleophiles. However, the presence of strong electron-withdrawing groups, such as a nitro group (NO₂), deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution. bldpharm.comresearchgate.net

The SNAr reaction is a key method for forming carbon-heteroatom and carbon-carbon bonds. The electron-withdrawing nitro group, when positioned ortho or para to a leaving group like a halogen, can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orgnih.gov This stabilization lowers the activation energy for the reaction, allowing the displacement of the halide by a nucleophile. researchgate.net The reactivity of the halogen leaving group in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend in SN2 reactions. researchgate.net

Nitroaryl halides are also used as coupling partners in various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govchemicalbook.com These reactions offer powerful methods for the construction of complex molecular architectures. The ability of the nitro group to be easily introduced onto an aromatic ring via nitration and its subsequent utility in activating the ring for substitution or acting as a coupling partner itself makes nitroaryl halides highly valuable and accessible building blocks in synthetic chemistry. nih.govchemicalbook.com

Overview of Academic Research Approaches for Complex Organic Molecules

The characterization and structural elucidation of complex organic molecules like 4-(2-chloro-6-nitrophenyl)morpholine are fundamental to understanding their chemical behavior and potential applications. Modern chemistry relies on a suite of powerful analytical techniques to achieve this. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the structure of organic compounds. mdpi.com 1D NMR (¹H and ¹³C) provides information about the chemical environment of the hydrogen and carbon atoms, while 2D NMR techniques (such as COSY, HSQC, and HMBC) reveal connectivity between atoms within the molecule.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound with high accuracy. mdpi.com Fragmentation patterns observed in the mass spectrum can provide valuable clues about the molecule's structure. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the separation and identification of components in complex mixtures.

X-ray Crystallography offers the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. This technique requires a single, high-quality crystal of the compound. For small molecules that are difficult to crystallize, techniques like electron diffraction can be employed.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the molecule.

Together, these spectroscopic and crystallographic methods provide a comprehensive picture of a molecule's identity and structure, which is essential for both academic research and industrial applications. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloro-6-nitrophenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-8-2-1-3-9(13(14)15)10(8)12-4-6-16-7-5-12/h1-3H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFVWYPOMFXUCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=C2Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387282 | |

| Record name | 4-(2-chloro-6-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-39-6 | |

| Record name | 4-(2-chloro-6-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Chloro 6 Nitrophenyl Morpholine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The core of the synthesis involves the displacement of a halide from an aromatic ring by a nucleophile. In this specific case, the morpholine (B109124) acts as the nucleophile, attacking the carbon atom bearing the chlorine atom on the 2-chloro-6-nitrobenzene ring. The reaction proceeds via a two-step addition-elimination mechanism, which is characteristic of SNAr reactions.

Reactivity of 2-chloro-6-nitrobenzene Derivatives with Morpholine

The reaction between an activated aryl halide and an amine, such as morpholine, is a well-established method for forming C-N bonds. For the reaction to proceed, the aromatic ring must be rendered electron-deficient, which is typically accomplished by positioning electron-withdrawing groups ortho or para to the leaving group. In the case of 2-chloro-6-nitrobenzene, the nitro group strongly activates the chlorine for substitution by morpholine.

Kinetic studies on analogous systems, such as the reaction of 1-chloro-2,4-dinitrobenzene with morpholine in acetonitrile (B52724), confirm that these reactions proceed readily. The rate is influenced by the concentration of the amine and the nature of the solvent. While base catalysis is not always observed, it can play a role in certain systems, particularly when a less reactive leaving group is involved or when the nucleophile's proton needs to be abstracted in the rate-determining step. For instance, the reaction of 1-fluoro-2,4-dinitrobenzene with morpholine has shown evidence of base catalysis.

Influence of Nitro and Chloro Substituents on Aromatic Ring Activation

The feasibility of the SNAr reaction on 2-chloro-6-nitrobenzene is critically dependent on the electronic influence of its substituents. Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles. However, strongly electron-withdrawing groups, like the nitro (NO₂) group, significantly reduce the electron density of the ring, facilitating nucleophilic attack.

The activating effect of the nitro group is most potent when it is positioned ortho or para to the leaving group (the chlorine atom). This positioning allows the negative charge of the intermediate, known as a Meisenheimer complex, to be delocalized onto the oxygen atoms of the nitro group through resonance. In 2-chloro-6-nitrobenzene, the nitro group is ortho to the chloro leaving group, providing substantial resonance stabilization to the intermediate formed upon attack by morpholine.

The chlorine atom also contributes to the activation of the ring, albeit to a lesser extent than the nitro group. Through its inductive effect, the electronegative chlorine atom withdraws electron density from the carbon to which it is attached (the ipso-carbon), making this site more electrophilic and susceptible to nucleophilic attack. This combined inductive withdrawal from the chloro group and the powerful resonance and inductive effects of the ortho-nitro group make 2-chloro-6-nitrobenzene a highly reactive substrate for SNAr reactions.

Reaction Conditions and Optimization

The synthesis of N-aryl morpholines via SNAr is influenced by several key parameters, including the choice of solvent, the use of a base, and the reaction temperature and duration. Optimization of these conditions is crucial for achieving high yields and purity.

The solvent plays a critical role in stabilizing the charged intermediates and transition states of the SNAr mechanism. Polar aprotic solvents are generally preferred as they can solvate the cation of any added base while not strongly solvating the amine nucleophile, thus preserving its nucleophilicity. Furthermore, they effectively stabilize the polar Meisenheimer complex.

Research on analogous N-arylation reactions demonstrates the impact of solvent choice on reaction outcomes. For example, the reaction of 3,4-difluoronitrobenzene with morpholine proceeds efficiently in Dimethyl sulfoxide (DMSO). In contrast, reactions in protic solvents like ethanol (B145695) can also be effective, as seen in the continuous flow synthesis of a related compound from 2,4-difluoronitrobenzene and morpholine. The selection of the optimal solvent depends on the specific substrates and other reaction conditions.

Table 1: Effect of Solvent on Analogous N-Arylation Reactions with Morpholine

| Aryl Halide | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3,4-difluoronitrobenzene | DMSO | K₂CO₃ | 80 | 3 | 84 |

| 2,4-difluoronitrobenzene | Ethanol | None specified | Not specified | Not specified | Good |

| p-chloronitrobenzene | Morpholine (reagent & solvent) | Na₂CO₃ | 100 | 5 | 98.5 |

A base is often employed in N-arylation reactions with primary or secondary amines like morpholine. Its primary role is to neutralize the protonated amine that is formed during the reaction or to deprotonate the intermediate complex, facilitating the elimination of the leaving group. The choice of base can significantly affect the reaction rate and yield.

Commonly used bases include inorganic carbonates such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), or stronger bases like potassium hydroxide (KOH). In some cases, an excess of the amine nucleophile (morpholine) can itself act as the base. The optimal base depends on the reactivity of the substrate and the pKa of the nucleophile.

Table 2: Influence of Base on Analogous SNAr Reactions with Amines

| Aryl Halide | Amine | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 3,4-difluoronitrobenzene | Morpholine | K₂CO₃ | DMSO | 80 | 84 |

| p-chloronitrobenzene | Morpholine | Na₂CO₃ | Morpholine | 100 | 98.5 |

| 3-chloro-2-fluoronitrobenzene | Pyrrolidine | KOH | HPMC/Water | Room Temp. | Not specified (High conversion) |

Reaction temperature and duration are interdependent parameters that must be optimized to ensure complete reaction while minimizing the formation of side products. Given the high activation of the 2-chloro-6-nitrobenzene ring, the reaction with morpholine can often be conducted under relatively mild conditions.

Studies of similar reactions provide a general framework for these parameters. For instance, the reaction of 3,4-difluoronitrobenzene with morpholine in DMSO is completed in 3 hours at 80°C. A patent describing the synthesis of 4-(4-nitrophenyl)morpholine (B78992) from p-chloronitrobenzene specifies heating at 100°C for 5 hours. A very closely related substrate, 3-chloro-2-fluoronitrobenzene, reacts with pyrrolidine at room temperature over 20 hours. The optimal conditions for the synthesis of 4-(2-chloro-6-nitrophenyl)morpholine would likely fall within a similar range, with the precise temperature and time being determined through experimental optimization.

Table 3: Exemplary Temperature and Time Parameters in Analogous SNAr Reactions

| Aryl Halide | Amine | Solvent | Temperature (°C) | Time (h) |

|---|---|---|---|---|

| 3,4-difluoronitrobenzene | Morpholine | DMSO | 80 | 3 |

| p-chloronitrobenzene | Morpholine | Morpholine | 100 | 5 |

| 3-chloro-2-fluoronitrobenzene | Pyrrolidine | HPMC/Water | Room Temp. | 20 |

Metal-Catalyzed N-Arylation Approaches

Metal-catalyzed cross-coupling reactions are the cornerstone for the formation of C-N bonds in modern organic synthesis. These methods offer a direct and efficient route to N-aryl heterocycles from aryl halides and amines.

The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for forming C-N bonds. scienceopen.com It has been extensively developed to handle challenging substrates, including sterically hindered and electron-deficient aryl chlorides. nih.gov The reaction typically involves a palladium precursor, a phosphine-based ligand, and a strong base.

The success of the palladium-catalyzed amination of sterically demanding aryl chlorides, such as 2-chloro-6-nitrobenzene, is critically dependent on the choice of ligand. Early catalyst systems struggled with such substrates, but the development of bulky, electron-rich phosphine (B1218219) ligands revolutionized the field.

Key Ligand Classes:

Bulky Alkylphosphine Ligands: Ligands like di-tert-butylneopentylphosphine (DTBNpP) have proven efficient for the α-arylation of ketones and can be applied to C-N couplings. researchgate.net

Biarylphosphine Ligands (Buchwald Ligands): This class of ligands, characterized by a biphenyl backbone, is highly effective. The steric bulk and electron-donating properties of substituents on the phosphorus atoms and the biaryl system are crucial for promoting both the oxidative addition of the aryl chloride to the Pd(0) center and the final reductive elimination of the product. researchgate.net

Carbazolyl-Derived Ligands: Novel phosphine ligands based on a 2-(9H-carbazol-9-yl)phenyl structure have been developed specifically for sterically hindered amination. These ligands facilitate the synthesis of tetra-ortho-substituted diarylamines with excellent yields, overcoming the steric hindrance that plagues traditional methods. organic-chemistry.orgresearchgate.net Their flattened carbazole ring and flexible coordination are thought to enhance catalyst stability and the reductive elimination step. organic-chemistry.org

N-Heterocyclic Carbene (NHC) Ligands: Bulky NHC ligands, such as IPr*OMe [N,N′-bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene], have shown activity comparable or superior to Buchwald ligands in the amination of hindered aryl halides. researchgate.net

The choice of palladium precursor is also important, with Pd(OAc)₂ and Pd₂(dba)₃ being commonly used. The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS), is essential for deprotonating the amine. researchgate.netorganic-chemistry.org

| Catalyst System | Ligand Type | Typical Substrates | Key Features |

| Pd(OAc)₂ / DTBNpP | Bulky Alkylphosphine | Aryl chlorides, Aryl bromides | Efficient for sterically hindered couplings. researchgate.net |

| Pd₂(dba)₃ / Buchwald Ligands | Biarylphosphine | Ortho-substituted aryl halides | High activity and broad applicability. researchgate.net |

| Pd(OAc)₂ / Carbazolyl-phosphine | P,N-Ligand | Highly congested aryl chlorides | Excellent yields for tetra-ortho-substituted products. organic-chemistry.orgresearchgate.net |

| Pd₂(dba)₃ / IPr*OMe | N-Heterocyclic Carbene | Hindered aryl bromides and chlorides | Provides satisfactory yields where other ligands fail. researchgate.net |

While modern palladium catalysts exhibit a broad substrate scope, the coupling of a substrate like 2-chloro-6-nitrobenzene with morpholine has specific considerations. The presence of two ortho substituents (Cl and NO₂) creates significant steric hindrance around the reaction center. Furthermore, the nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aryl chloride.

Substrate Compatibility:

Aryl Halides: The reaction is generally effective for a wide range of aryl and heteroaryl chlorides and bromides. organic-chemistry.orgescholarship.org For hindered substrates, catalyst systems with specialized ligands are necessary. organic-chemistry.orgresearchgate.net The presence of functional groups like nitroarenes is often tolerated, although under certain reducing conditions, the nitro group itself can participate in the reaction, leading to diarylamines from two nitroarene molecules. nih.govrsc.org

Amines: A broad array of primary and secondary amines, including cyclic amines like morpholine, are suitable coupling partners. science.gov However, highly sterically congested amines can pose a challenge. organic-chemistry.org

Limitations:

Steric Hindrance: Extremely hindered substrates, such as those with bulky groups at all four ortho positions (in the case of diarylamine synthesis), can lead to lower yields or require higher catalyst loadings and longer reaction times. organic-chemistry.org

Competing Reactions: For nitro-substituted aryl halides, side reactions can be a concern. Under certain conditions, the nitro group can be reduced. Additionally, in reactions involving aqueous ammonia or hydroxide bases, competing hydroxylation to form an aryl alcohol can occur, though this is suppressed by specialized ligands like KPhos. organic-chemistry.orgescholarship.org

Deactivation: The product itself, in some cases, can deactivate the catalyst. For instance, in the N-arylation of sulfoximines, the introduction of the first sulfonimidoyl moiety deactivates the arene, preventing a second coupling step on dibromobenzenes. organic-chemistry.org

| Aryl Halide Example | Amine | Catalyst System | Yield | Reference |

| 2-Chloro-1,3,5-triisopropylbenzene | 2,6-Diisopropylaniline | Pd(OAc)₂ / Carbazolyl-phosphine L4 | 96% | researchgate.net |

| 2-Bromotoluene | 9H-Carbazole | Pd₂(dba)₃ / IPr*OMe | 91% | researchgate.net |

| 4-Chloroaniline | Aqueous Ammonia | Pd / KPhos | 88% | escholarship.org |

| Aryl Chlorides | Azoarenes (from Nitroarenes) | Pd(OAc)₂ / BrettPhos | Good to high yields | nih.gov |

While palladium is dominant, the cost and potential toxicity of palladium have driven research into catalysts based on more abundant and less expensive first-row transition metals like copper and manganese.

Copper-Catalyzed N-Arylation: The copper-catalyzed Ullmann condensation is the classical method for C-N bond formation. Modern protocols often use copper(I) salts (e.g., CuI) with ligands such as 1,2-diamines or diethylsalicylamide. mit.eduacs.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be very effective for a range of nitrogen heterocycles and aryl halides. mdpi.com CuO nanoparticles have also been developed as efficient and reusable catalysts for these transformations. mdpi.com

Manganese-Catalyzed N-Arylation: Manganese is an emerging, economically attractive catalyst for cross-coupling reactions. Systems using MnCl₂·4H₂O with a ligand like trans-1,2-diaminocyclohexane have been shown to catalyze the N-arylation of nitrogen nucleophiles with aryl halides, often under aqueous conditions. rsc.org Manganese catalysis can also proceed through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where alcohols are used as alkylating agents, although this is a different pathway than direct N-arylation with an aryl halide. beilstein-journals.org

The mechanisms of palladium- and copper-catalyzed N-arylation differ significantly.

Palladium Catalysis: The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium amido complex.

Reductive Elimination: The C-N bond is formed as the N-arylated product is eliminated, regenerating the Pd(0) catalyst. For many systems, this is the turnover-limiting step. organic-chemistry.orgescholarship.org

Copper Catalysis: The mechanism of copper-catalyzed N-arylation (the Goldberg reaction) is more debated. nih.gov One proposed pathway involves a Cu(I)/Cu(III) cycle. However, extensive mechanistic studies suggest that the reaction often proceeds through a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism. acs.orgnih.gov Key steps include the formation of a copper(I) amidate complex, which then activates the aryl halide. mit.edunih.gov Kinetic studies indicate that the aryl halide activation step is often rate-determining. acs.orgnih.gov The role of ligands, such as chelating diamines, is crucial in controlling the concentration and reactivity of the active copper species. nih.gov

An alternative to direct N-arylation for forming the core structure is the intramolecular cyclization of a suitably functionalized precursor. Gold catalysts have emerged as powerful tools for activating alkynes toward nucleophilic attack. While less common for morpholine synthesis than N-arylation, gold-catalyzed cyclization represents a viable synthetic strategy. For instance, N-protected amino alcohols containing an alkyne moiety can undergo intramolecular cyclization catalyzed by Au(I) or other transition metals like Pt(II) or Ag(I) to form the morpholine ring. researchgate.net This approach builds the heterocyclic ring itself rather than attaching it to a pre-existing aryl group, offering a different strategic pathway to substituted morpholines.

Green Chemistry Approaches in this compound Synthesis

Aqueous and Mild Reaction Conditions

Specific research data on the synthesis of this compound using aqueous and mild reaction conditions is not currently available in the reviewed literature.

Polymeric Additives and Sustainable Methodologies

Detailed research findings on the use of polymeric additives for the sustainable synthesis of this compound are not described in the available scientific literature.

Mechanistic Investigations of 4 2 Chloro 6 Nitrophenyl Morpholine Formation

Elucidation of SNAr Reaction Pathways

The reaction between a halonitroarene and an amine like morpholine (B109124) is driven by the presence of strong electron-withdrawing groups (such as the nitro group) positioned ortho and/or para to the leaving group (a halogen). semanticscholar.orgyoutube.com These groups activate the aromatic ring towards nucleophilic attack by reducing its electron density. semanticscholar.org

The traditional and most widely accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.gov The initial and often rate-limiting step involves the nucleophilic attack of morpholine on the carbon atom bonded to the chlorine leaving group. researchgate.netnih.gov This attack disrupts the aromaticity of the ring and forms a high-energy, anionic sigma complex known as a Meisenheimer complex. mdpi.comresearchgate.net

The stability of this intermediate is crucial for the reaction to proceed. In the case of 4-(2-chloro-6-nitrophenyl)morpholine formation from a precursor like 2,6-dichloronitrobenzene, the negative charge on the Meisenheimer complex is significantly stabilized. This stabilization occurs through delocalization into the π-system of the aromatic ring and, most importantly, onto the powerful electron-withdrawing nitro group. youtube.comresearchgate.net The presence of electron-withdrawing groups is essential for this stabilization; without them, the anionic intermediate would be too high in energy to form. bris.ac.uk While many Meisenheimer complexes are transient, some, particularly those formed from substrates with multiple nitro groups and poor leaving groups, can be stable enough to be isolated and characterized spectroscopically. mdpi.combris.ac.uk For substrates with good leaving groups like chloride, the Meisenheimer complex may exist as a very short-lived intermediate. bris.ac.uk

Recent research, supported by computational studies and kinetic isotope effect measurements, has provided evidence for an alternative mechanistic pathway known as concerted Nucleophilic Aromatic Substitution (cSNAr). bris.ac.uknih.gov This mechanism challenges the long-held belief that all SNAr reactions proceed via a distinct two-step sequence involving a stable Meisenheimer intermediate. researchgate.netbris.ac.uk

In a cSNAr pathway, the formation of the new carbon-nucleophile (C-N) bond and the cleavage of the carbon-leaving group (C-Cl) bond occur in a single kinetic step. nih.govnih.gov The reaction progresses through a "Meisenheimer transition state," which represents a single energy maximum on the reaction coordinate, rather than the true intermediate of a stepwise reaction. bris.ac.ukresearchgate.net This concerted pathway is considered more likely for reactions involving:

Substrates with good leaving groups, such as chloride or bromide. nih.gov

Aromatic systems that are less strongly activated. harvard.edu

Heterocyclic aromatic rings. nih.gov

Given that the formation of this compound involves a good leaving group (chloride), it is plausible that the reaction could operate via or close to a concerted pathway, representing a continuum between the stepwise and concerted mechanistic extremes. bris.ac.uksemanticscholar.org

Kinetic studies are essential for distinguishing between these mechanistic possibilities and identifying the rate-limiting step. nih.gov In a classic two-step SNAr mechanism, the first step—the formation of the Meisenheimer complex—is generally the rate-determining step (RDS) because it involves the disruption of the energetically favorable aromatic system. researchgate.netnih.gov

Kinetic experiments are often conducted under pseudo-first-order conditions, with a large excess of the morpholine nucleophile. nih.govresearchgate.net The analysis of how the reaction rate changes with the concentration and basicity of the amine (Brønsted plot) or with different substituents on the aromatic ring (Hammett plot) provides insight into the charge development and structure of the transition state. nih.govnih.govnih.gov For instance, in some SNAr reactions with amine nucleophiles, the plots of the observed rate constant versus amine concentration curve upward, which indicates that a second molecule of the amine acts as a base catalyst in the reaction. nih.gov This catalytic effect often involves the deprotonation of the zwitterionic intermediate (MC±) to form the anionic Meisenheimer complex (MC-), which then proceeds to products. nih.gov

Below is a table of hypothetical activation parameters for the reaction, which can be derived from kinetic studies at various temperatures.

| Parameter | Value | Significance |

|---|---|---|

| Enthalpy of Activation (ΔH‡) | +0.38 kcal/mol | Represents the height of the energy barrier. A low positive value suggests a facile reaction. nih.gov |

| Entropy of Activation (ΔS‡) | -55.4 cal/(mol·K) | A large negative value indicates a highly ordered transition state, consistent with two molecules (amine and aryl halide) combining. nih.gov |

These parameters, particularly a large negative entropy of activation, support a mechanism where the transition state is significantly more ordered than the reactants, which is consistent with both the stepwise formation of an intermediate and a concerted process. nih.gov

Role of Catalyst in N-Arylation Mechanisms

While SNAr reactions can proceed thermally, transition-metal catalysis, particularly with palladium, offers a powerful and versatile alternative for N-arylation. The Buchwald-Hartwig amination is a premier method for forming C-N bonds and can be applied to the synthesis of compounds like this compound, often under milder conditions and with broader substrate scope than traditional SNAr. researchgate.net

The Buchwald-Hartwig reaction proceeds through a catalytic cycle that involves the palladium center cycling between its Pd(0) and Pd(II) oxidation states. The generally accepted mechanism consists of three primary steps:

Oxidative Addition : The active Pd(0) catalyst, coordinated to phosphine (B1218219) ligands, reacts with the aryl halide (e.g., 2-chloro-6-nitrophenyl precursor). This step involves the insertion of the palladium into the carbon-chlorine bond, forming a Pd(II) aryl halide complex. This is often the rate-determining step of the cycle.

Amine Coordination and Deprotonation : Morpholine coordinates to the Pd(II) center. In the presence of a strong base (such as sodium tert-butoxide), the coordinated morpholine is deprotonated to form a palladium amido complex. researchgate.net

Reductive Elimination : This final step involves the formation of the new C-N bond, yielding the product this compound and regenerating the active Pd(0) catalyst, which can then enter a new cycle.

Direct observation and identification of the catalytic intermediates are complex due to their transient nature but are critical for confirming the mechanistic details.

Reactivity : Bulky and electron-rich phosphine ligands are generally the most effective. researchgate.net Bulkiness promotes the reductive elimination step, while high electron density on the phosphorus atom increases the electron density at the palladium center, facilitating the initial oxidative addition step, especially for less reactive aryl chlorides. researchgate.nettcichemicals.com

Selectivity : While this compound is achiral, the ligand plays a critical role in controlling selectivity in more complex systems. For substrates with multiple potential reaction sites, the ligand's steric profile can direct the catalyst to a specific position. In asymmetric catalysis, chiral phosphine ligands are essential for creating an asymmetric environment around the metal, enabling the production of enantioenriched products. nih.govnih.gov

The impact of different ligands on catalytic efficiency is demonstrated in the table below, which shows representative yields for a model N-arylation reaction.

| Ligand | Ligand Type | Typical Yield (%) |

|---|---|---|

| PCy3 (Tricyclohexylphosphine) | Bulky, Electron-Rich Monophosphine | Moderate to High |

| SPhos | Bulky Biarylphosphine | High to Excellent researchgate.net |

| XPhos | Bulky Biarylphosphine | High to Excellent |

| BINAP | Chiral Bidentate Phosphine | Variable, used for asymmetric reactions |

| dppf | Ferrocene-based Bidentate | Good to High |

As the data illustrates, specialized biarylphosphine ligands like SPhos and XPhos, developed specifically for cross-coupling, often provide superior results due to their optimal balance of steric bulk and electron-donating ability. researchgate.net

Solvent Effects on Reaction Mechanisms

The choice of solvent can significantly influence the reaction mechanism and rate of formation of this compound, a product of nucleophilic aromatic substitution (SNAr). Solvents mediate the interaction between the reactants and can stabilize or destabilize the transition states and intermediates involved in the reaction pathway. The effect of the solvent is largely determined by its polarity, proticity, and its ability to solvate the species present in the reaction mixture.

In the formation of this intermediate, a negative charge develops on the aromatic ring, delocalized by the electron-withdrawing groups, and a positive charge develops on the nitrogen atom of the amine. Polar solvents, particularly polar aprotic solvents, are effective at stabilizing this charge-separated intermediate, thereby accelerating the reaction.

Research on the aminolysis of similar compounds has demonstrated the profound impact of the solvent. For instance, the reaction of 1-chloro-2,4,6-trinitrobenzene with aniline (B41778) and N-ethylaniline in toluene (B28343), a non-polar aprotic solvent, shows that the reaction is not base-catalyzed. primescholars.com However, the addition of small amounts of a polar protic solvent like methanol (B129727) to the toluene medium can have varied effects. For the reaction with aniline, a slight decrease in the rate was observed with up to 0.1% methanol, followed by a slight increase at higher methanol concentrations. primescholars.com In contrast, the reaction with N-ethylaniline showed a continuous moderate rate increase with the addition of methanol. primescholars.com These differing effects highlight the complexity of solvent influence, which can involve specific solvent-reactant interactions beyond simple polarity effects.

The following table, derived from studies on the reaction of 1-chloro-2,4,6-trinitrobenzene with N-ethylaniline in toluene-methanol mixtures, illustrates the effect of solvent composition on the reaction rate.

Effect of Methanol Concentration on the Rate of Reaction of 1-chloro-2,4,6-trinitrobenzene with N-ethylaniline in Toluene

| % Methanol in Toluene | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |

|---|---|

| 0.0 | Data not available in source |

| 0.5 | ~10% rate increase relative to pure toluene |

| >0.5 | Continued moderate rate increase |

This table is illustrative of the general trend observed for the effect of polar protic solvent addition on the rate of a related SNAr reaction. primescholars.com

Furthermore, the nature of the solvent can even alter the reaction mechanism itself. Studies on the aminolysis of substituted phenyl chloroformates have shown that changing the solvent from water to acetonitrile (B52724) can cause the reaction to switch from a stepwise mechanism, involving a zwitterionic tetrahedral intermediate, to a concerted mechanism. nih.gov In an aqueous solution, the reaction proceeds through the formation of a rate-determining zwitterionic intermediate. nih.gov However, acetonitrile is less effective at stabilizing this charged intermediate compared to water, which can lead to a concerted pathway where bond-forming and bond-breaking occur in a single step. nih.gov

For the synthesis of related heterocyclic compounds, such as 4-(4-nitrophenyl)thiomorpholine, different solvents have been employed, including acetonitrile and 1-butanol, indicating that the choice of solvent can be tailored to optimize reaction conditions. mdpi.com

Advanced Spectroscopic and Crystallographic Characterization of 4 2 Chloro 6 Nitrophenyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

A ¹H NMR spectrum for 4-(2-chloro-6-nitrophenyl)morpholine would be expected to show distinct signals for the protons on the aromatic ring and the morpholine (B109124) ring. The electron-withdrawing effects of the ortho-nitro and ortho-chloro substituents would significantly deshield the aromatic protons, shifting their resonances downfield. The protons of the morpholine ring would appear as two distinct multiplets in the aliphatic region, corresponding to the methylene (B1212753) groups adjacent to the oxygen (-O-CH₂) and the nitrogen (-N-CH₂). However, specific chemical shifts (δ) and coupling constants (J) are not available in published sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum would provide the chemical shifts for each of the 10 unique carbon atoms in the molecule. The carbons of the phenyl ring would appear in the aromatic region (typically 100-160 ppm), with the carbons directly attached to the chloro, nitro, and morpholino groups showing characteristic shifts influenced by these substituents. The two types of methylene carbons in the morpholine ring would be found in the aliphatic region. No experimentally determined ¹³C NMR data for this compound has been reported in accessible literature.

Advanced NMR Techniques (e.g., 2D NMR) for Structural Elucidation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. These experiments would reveal correlations between adjacent protons (COSY) and between protons and their directly attached carbons (HSQC) or carbons separated by two or three bonds (HMBC). There is no evidence of such studies having been performed or published for this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. For this compound, characteristic absorption bands would be expected for the nitro group (NO₂), the aromatic ring (C=C and C-H stretching), the C-N bond, the C-O-C ether linkage of the morpholine ring, and the C-Cl bond. Without experimental spectra, a detailed analysis of these absorption frequencies is not possible.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing.

Solid-State Molecular Structure Determination

A single-crystal X-ray diffraction analysis of this compound would reveal the precise molecular geometry. It would confirm the substitution pattern on the phenyl ring and the conformation (typically a chair form) of the morpholine ring. Furthermore, it would provide data on intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the crystal lattice. This crystallographic data is not available in the Cambridge Structural Database (CSD) or other public repositories.

Conformational Analysis of the Morpholine Ring and Nitroaryl Moiety

The three-dimensional arrangement of this compound is characterized by specific conformational features of its constituent rings. The morpholine ring, a six-membered saturated heterocycle, consistently adopts a stable chair conformation. This is the energetically most favorable arrangement for such rings, minimizing torsional and steric strain.

Computational studies, often performed using Density Functional Theory (DFT), can provide further insight into the conformational preferences of an isolated molecule in the gaseous phase. For analogous structures, it has been observed that the energy-minimized conformation can differ from that found in the crystal lattice, where intermolecular forces play a significant role. In such cases, the nitroaryl group might favor a quasi-equatorial position in the absence of packing effects.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystalline state is governed by a network of non-covalent interactions. For this compound, the crystal packing is stabilized by a combination of weak hydrogen bonds and aromatic stacking interactions.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors like -OH or -NH2 groups, it can participate in weak C–H···O hydrogen bonds. In the crystal lattice of related compounds, the methylene hydrogens of the morpholine ring and the aromatic hydrogens of the phenyl ring can act as donors, while the oxygen atoms of the nitro group and the morpholine ring can serve as acceptors. These interactions, while individually weak, collectively contribute to the stability of the crystal structure. For instance, in the crystal structure of the related 4-(4-nitrophenyl)morpholine (B78992), C—H···O hydrogen bonds are observed. mdpi.comresearchgate.net

The combination of these intermolecular forces results in a well-defined three-dimensional network, dictating the macroscopic properties of the crystalline material.

Comparison with Analogous Structures (e.g., Thiomorpholine (B91149) Analogue)

A comparative analysis with analogous structures, particularly the thiomorpholine counterpart, 4-(2-chloro-6-nitrophenyl)thiomorpholine, highlights the influence of heteroatom substitution on the molecular and crystal structure. In thiomorpholine, the oxygen atom of the morpholine ring is replaced by a sulfur atom. This substitution has several important consequences.

Firstly, the C–S bond is longer than the C–O bond, and the C–S–C bond angle is smaller than the C–O–C angle in the morpholine ring. mdpi.com This alters the geometry of the six-membered ring.

Secondly, the replacement of oxygen with sulfur modifies the electronic properties and the potential for intermolecular interactions. Sulfur is less electronegative and a poorer hydrogen bond acceptor than oxygen. Consequently, the nature and strength of intermolecular hydrogen bonds in the crystal structure of the thiomorpholine analogue are expected to be different. In the case of 4-(4-nitrophenyl)thiomorpholine, the solid-state structure is markedly different from its morpholine analogue. mdpi.com It forms centrosymmetric dimers through intermolecular C–H···O hydrogen bonds involving the methylene groups adjacent to the sulfur atom and the nitro group's oxygen atoms, a feature that distinguishes its packing from the morpholine analogue. mdpi.com

Computational Chemistry and Theoretical Studies of 4 2 Chloro 6 Nitrophenyl Morpholine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. DFT has become a standard method for these investigations due to its balance of accuracy and computational cost.

Geometry Optimization and Energetic Analysis

A crucial first step in computational analysis is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state. For 4-(2-chloro-6-nitrophenyl)morpholine, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Energetic analysis would provide the molecule's total energy and heat of formation, offering insights into its thermodynamic stability. However, no published studies present these specific optimized parameters or energetic data for this compound.

Electronic Structure Analysis (e.g., HOMO-LUMO, Charge Distribution)

Analysis of the electronic structure provides insight into a molecule's reactivity and properties. This typically involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. Furthermore, calculating the distribution of electron density (charge distribution) would reveal the partial charges on each atom, identifying potential sites for electrophilic and nucleophilic attack. Specific HOMO-LUMO energy values and charge distribution maps for this compound are not available in the current body of scientific literature.

Conformational Landscape Exploration

Molecules like this compound, which contain rotatable bonds and a flexible morpholine (B109124) ring, can exist in multiple conformations. A thorough conformational analysis would explore the potential energy surface to identify different stable conformers (local energy minima) and the transition states that connect them. This would reveal the most likely shapes the molecule adopts and the energy barriers for interconversion between them. Such a study would be critical for understanding its interactions in a biological or chemical system, but detailed conformational landscapes have not been published.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental results and confirm molecular structures.

Calculated NMR Chemical Shifts and Coupling Constants

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. These calculations are often performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing calculated spectra with experimental data is a robust method for structure verification. For this compound, this would involve predicting the chemical shifts for the protons and carbons of the phenyl and morpholine rings. No such predictive data has been reported.

Vibrational Frequencies from IR Simulations

Simulating the infrared (IR) spectrum involves calculating the vibrational frequencies corresponding to the different modes of motion within the molecule. These calculated frequencies can be correlated with the peaks observed in an experimental IR spectrum, helping to assign specific bands to functional groups, such as the N-O stretching of the nitro group, C-Cl stretching, and vibrations of the morpholine and phenyl rings. A theoretical IR spectrum for this compound has not been published.

Molecular Dynamics Simulations (Computational Aspects of Conformation and Dynamics)

MD simulations treat atoms as point masses and use classical mechanics to calculate their trajectories over a defined period. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can predict how a molecule will behave in a simulated environment, such as in a solvent or interacting with a biological target. This allows for the exploration of the molecule's conformational landscape, identifying preferred shapes and the flexibility of different parts of the structure.

The insights gained from MD simulations are crucial for understanding how the molecule might interact with its environment, for instance, in a biological system. The dynamic behavior of the morpholine and the substituted phenyl ring can influence its ability to bind to a receptor or enzyme. While general computational studies on various chemical compounds often utilize force fields like the Universal Force Field (UFF) or the General Amber Force Field (GAFF) to calculate optimized energies and geometries, MD simulations provide a dynamic picture of these molecules. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) is dominant over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze the different types of intermolecular contacts and their relative importance in the crystal packing. mdpi.com

The key intermolecular interactions can be visualized and quantified using 2D fingerprint plots, which are generated from the Hirshfeld surface. These plots summarize the distribution of intermolecular contacts. Based on analyses of similar structures, the following interactions are likely to be significant for this compound: nih.govresearchgate.net

H···H contacts: These are typically the most abundant interactions and represent van der Waals forces. nih.govresearchgate.net

C···H/H···C contacts: These interactions are indicative of C-H···π interactions, where a hydrogen atom interacts with the electron cloud of the aromatic phenyl ring. nih.govresearchgate.net

Cl···H/H···Cl contacts: The presence of a chlorine atom allows for halogen bonding and other dipole-dipole interactions with hydrogen atoms on neighboring molecules. nih.govresearchgate.net

O···H/N···H contacts: The oxygen atoms of the nitro group and the morpholine ring, as well as the nitrogen atom of the nitro group, can act as hydrogen bond acceptors, forming O···H and N···H contacts with hydrogen atoms from adjacent molecules. Studies on 4-(4-nitrophenyl)thiomorpholine have highlighted the role of C–H···O weak hydrogen bonds in forming dimers within the crystal structure. mdpi.com

π–π stacking: Aromatic rings in adjacent molecules can stack on top of each other, an interaction that is often observed in compounds like 4-(4-nitrophenyl)morpholine (B78992). nih.govresearchgate.net

Table 1: Representative Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Chloro-Substituted Compound

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 35.5% |

| C···H/H···C | 33.7% |

| Cl···H/H···Cl | 12.3% |

| N···H/H···N | 9.5% |

| Data is based on the analysis of 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline and is presented here as a representative example. nih.govresearchgate.net |

Chemical Transformations and Derivative Synthesis from 4 2 Chloro 6 Nitrophenyl Morpholine

Reduction Reactions of the Nitro Group

The reduction of the nitro group on the aromatic ring is a pivotal transformation, yielding the corresponding aniline (B41778) derivative, which is a versatile precursor for further functionalization.

The conversion of 4-(2-chloro-6-nitrophenyl)morpholine to 4-(2-amino-6-chlorophenyl)morpholine involves the selective reduction of the nitro group. While direct literature on the reduction of this specific substrate is not extensively detailed, analogous transformations provide a clear precedent. For instance, the reduction of the related compound 4-(2-nitrophenyl)morpholine (B1295151) to 4-(2-aminophenyl)morpholine has been successfully achieved using zinc and hydrochloric acid. This classical method, known as the Béchamp reduction, is a common approach for the reduction of aromatic nitro compounds.

Furthermore, catalytic hydrogenation is a widely employed and often cleaner alternative for this type of transformation. The selective hydrogenation of p-chloronitrobenzene to p-chloroaniline has been extensively studied, utilizing palladium-based catalysts. These methods often exhibit high selectivity for the nitro group reduction without affecting the chloro substituent. A patent for the synthesis of 2-chloro-4-aminophenol describes a reduction step using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst.

Based on these established methodologies, it can be inferred that the synthesis of 4-(2-amino-6-chlorophenyl)morpholine from its nitro precursor is a feasible and expected chemical transformation.

The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the nitro group while preserving the chloro- and morpholine (B109124) functionalities.

For reductions using metal catalysts like palladium on carbon (Pd/C), the reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as ethanol (B145695) or ethyl acetate. The selectivity for the nitro group over the chloro group is generally high under these conditions, as the C-Cl bond is more resistant to hydrogenolysis than the N-O bonds of the nitro group. The use of modifiers in the catalyst system can further enhance this selectivity.

In the case of metal/acid reductions, such as with zinc and hydrochloric acid, the reaction is performed in an acidic medium. While effective, this method may require careful control of the reaction temperature and stoichiometry to avoid potential side reactions.

The selectivity of the reduction is a critical aspect, particularly given the presence of the chloro substituent. In many catalytic systems, the reduction of a nitro group in the presence of a halogen is a well-established and selective process.

Derivatization for Exploring Structure-Reactivity Relationships in Organic Reactions

The strategic placement of both a chloro and a nitro group on the phenyl ring of this compound makes it an excellent substrate for investigating structure-reactivity relationships in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group, positioned ortho to the chlorine atom, significantly activates the aromatic ring towards nucleophilic attack. This activation allows for the systematic synthesis of a diverse range of derivatives by displacing the chloro substituent with various nucleophiles. The resulting derivatives, each with a unique substituent at the 2-position, provide a valuable platform for detailed kinetic and mechanistic studies, shedding light on how electronic and steric factors influence reaction rates and pathways.

A common approach to exploring structure-reactivity relationships involves reacting this compound with a series of related nucleophiles, such as substituted anilines or phenols. By systematically varying the electronic properties of the nucleophile (i.e., introducing electron-donating or electron-withdrawing groups), it is possible to quantify the effect of nucleophilicity on the rate of the SNAr reaction. Similarly, introducing bulky substituents on the nucleophile allows for the investigation of steric effects on the reaction rate.

The progress of these reactions is typically monitored using techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy, allowing for the determination of reaction kinetics under various conditions (e.g., different solvents, temperatures). The data obtained from these studies can be used to construct Hammett plots or other linear free-energy relationships, which provide quantitative insights into the electronic nature of the transition state and the reaction mechanism.

For instance, a study might involve the reaction of this compound with a series of para-substituted anilines. The rate constants for these reactions would be expected to increase with the electron-donating ability of the substituent on the aniline, as this enhances the nucleophilicity of the amine.

Below are illustrative data tables from a hypothetical study on the derivatization of this compound to explore structure-reactivity relationships.

Table 1: Synthesis of 4-(2-substituted-6-nitrophenyl)morpholine Derivatives

This table outlines the synthesis of a series of derivatives from this compound via nucleophilic aromatic substitution with various representative nucleophiles. The reaction conditions are standardized to allow for a comparative analysis of the outcomes.

| Derivative | Nucleophile | Solvent | Reaction Time (h) | Yield (%) |

| 4-(2-methoxy-6-nitrophenyl)morpholine | Sodium methoxide | Methanol (B129727) | 4 | 92 |

| 4-(2-phenoxy-6-nitrophenyl)morpholine | Sodium phenoxide | DMF | 6 | 88 |

| 4-(2-(phenylamino)-6-nitrophenyl)morpholine | Aniline | NMP | 12 | 75 |

| 4-(2-(4-methylphenylamino)-6-nitrophenyl)morpholine | p-Toluidine | NMP | 12 | 81 |

| 4-(2-(4-methoxyphenylamino)-6-nitrophenyl)morpholine | p-Anisidine | NMP | 10 | 85 |

| 4-(2-(4-chlorophenylamino)-6-nitrophenyl)morpholine | 4-Chloroaniline | NMP | 18 | 68 |

Table 2: Kinetic Data for the Reaction of this compound with Substituted Anilines

This table presents hypothetical second-order rate constants (k₂) for the reaction of this compound with a series of para-substituted anilines in a polar aprotic solvent at a constant temperature. These data are crucial for constructing linear free-energy relationships to probe the reaction mechanism.

| Aniline Derivative | Substituent (X) | Hammett Constant (σₚ) | Rate Constant (k₂) (M⁻¹s⁻¹) |

| p-Anisidine | -OCH₃ | -0.27 | 0.045 |

| p-Toluidine | -CH₃ | -0.17 | 0.028 |

| Aniline | -H | 0.00 | 0.012 |

| 4-Chloroaniline | -Cl | 0.23 | 0.005 |

| 4-Nitroaniline | -NO₂ | 0.78 | 0.0003 |

The trend in the rate constants clearly demonstrates that electron-donating groups on the aniline nucleophile accelerate the reaction, while electron-withdrawing groups retard it. This is consistent with a mechanism where the nucleophilic attack of the aniline on the electron-deficient aromatic ring is the rate-determining step. A plot of log(k₂) versus the Hammett constant (σₚ) would be expected to yield a straight line with a negative slope (ρ value), indicating the development of a positive charge at the nitrogen atom of the aniline in the transition state, which is stabilized by electron-donating groups.

Through such systematic derivatization and kinetic analysis, this compound serves as a powerful tool for elucidating the intricate details of structure-reactivity relationships in organic reactions.

Conclusion and Future Research Directions in 4 2 Chloro 6 Nitrophenyl Morpholine Chemistry

Summary of Key Synthetic and Mechanistic Insights

The primary and most direct route to 4-(2-chloro-6-nitrophenyl)morpholine is through a nucleophilic aromatic substitution (SNA_r) reaction. This transformation involves the reaction of an activated aryl halide with morpholine (B109124).

Synthetic Pathway: The synthesis typically proceeds by reacting 1,2-dichloro-3-nitrobenzene with morpholine. In this substrate, the nitro group (a strong electron-withdrawing group) activates the halogen atoms toward nucleophilic attack. The activation is most pronounced at the ortho and para positions relative to the electron-withdrawing group. libretexts.org Consequently, the chlorine atom at the C-2 position (ortho to the nitro group) is significantly more electrophilic than the chlorine at the C-1 position (meta to the nitro group), leading to regioselective substitution by the morpholine nucleophile.

Mechanism: The reaction follows a two-step addition-elimination mechanism. libretexts.org

Addition: The nitrogen atom of morpholine attacks the electron-deficient carbon atom bearing the C-2 chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. youtube.com The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization. libretexts.org

Elimination: The aromaticity of the ring is restored by the departure of the chloride ion, yielding the final product, this compound. libretexts.org

The reaction conditions for this type of transformation are well-established, though specific data for this exact compound is sparse in public literature. Based on analogous reactions, typical conditions are summarized in the table below.

| Parameter | Typical Condition | Rationale/Reference |

|---|---|---|

| Starting Material | 1,2-dichloro-3-nitrobenzene | Activated aryl halide. |

| Nucleophile | Morpholine | Secondary amine for N-arylation. |

| Solvent | DMSO, DMF, or an alcohol (e.g., 1-butanol) | Polar aprotic solvents can accelerate SNA_r reactions. mdpi.com |

| Base | K₂CO₃, NaOt-Bu, or excess morpholine | To neutralize the HCl byproduct. mdpi.comrsc.org |

| Temperature | Elevated temperatures (e.g., 85-110 °C) | To overcome the activation energy of the reaction. mdpi.comchemicalbook.com |

Emerging Methodologies for Aryl Morpholine Synthesis

While classical SNA_r is effective for activated substrates, the synthesis of a broader range of N-aryl morpholines has been revolutionized by modern catalytic methods. These emerging strategies offer milder conditions, broader substrate scope, and improved efficiency, representing key future directions for the synthesis of analogues of this compound. nih.gov

Palladium-Catalyzed Buchwald-Hartwig Amination : This has become a dominant method for forming C-N bonds. It involves the cross-coupling of an aryl halide (including less reactive aryl chlorides) with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wiley.comnih.gov The development of sterically hindered and electron-rich biaryl phosphine ligands (e.g., SPhos, DavePhos) has been crucial for achieving high catalytic activity, even at room temperature for some substrates. wiley.comnih.gov

Copper-Catalyzed Ullmann and Chan-Evans-Lam (CEL) Coupling : The Ullmann condensation is a classical copper-catalyzed method for N-arylation, though it often requires harsh conditions. beilstein-journals.org Modern advancements, including the use of more effective ligands and soluble copper sources (e.g., CuI), have improved its utility. beilstein-journals.orgresearchgate.net The related CEL coupling utilizes aryl boronic acids as the aryl source, often under milder, aerobic conditions. beilstein-journals.org Recently, copper(II)-catalyzed systems have been shown to be effective for coupling aryl bromides with diols, showcasing the versatility of copper catalysis. rsc.org

Photoredox Catalysis : As a rapidly growing field, visible-light photoredox catalysis offers a green and powerful platform for C-N bond formation. polyu.edu.hkpolyu.edu.hk These methods can proceed through radical intermediates under exceptionally mild conditions. chemrxiv.org Recent reports describe the photocatalytic, diastereoselective synthesis of substituted 2-aryl morpholines from readily available materials, highlighting the potential for constructing complex morpholine scaffolds. nih.govacs.org

| Method | Metal Catalyst | Aryl Source | Key Advantages | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig | Palladium | Aryl Halides/Triflates | Broad scope (incl. chlorides), high yields, mild conditions. | wiley.com |

| Ullmann/CEL | Copper | Aryl Halides / Boronic Acids | Lower catalyst cost, effective for N-heterocycles. | beilstein-journals.org |

| Three-Component Synthesis | Copper | Alkynes, Isocyanates, Oxiranes | Atom-economic, rapid assembly of substituted morpholines. | nih.govthieme-connect.com |

| Photoredox Catalysis | Often Iridium or Ruthenium | Varies (e.g., Styrenes) | Extremely mild conditions, novel reactivity via radical pathways. | nih.govacs.org |

Potential for Advanced Materials or Catalysis Research

The structural features of this compound and related aryl morpholines suggest significant, largely untapped potential in materials science and catalysis.

Ligands for Catalysis : The morpholine nitrogen and the potential for further functionalization make aryl morpholines attractive as ligands in transition metal catalysis. The nitrogen atom can coordinate to a metal center, and the electronic properties of the ligand can be tuned by modifying the substituents on the aryl ring. For instance, palladium complexes bearing morpholine ligands have been synthesized and tested as precatalysts in amination reactions. researchgate.netacs.org

Organocatalysis : Chiral morpholine derivatives have been successfully employed as organocatalysts. nih.gov They operate through an enamine-based mechanism and have proven effective in reactions like the 1,4-addition of aldehydes to nitroolefins. nih.gov The specific stereochemistry and electronic environment of the morpholine catalyst are crucial for controlling diastereo- and enantioselectivity.

Photocatalysis : Morpholine derivatives, such as MOPS buffer, can act as sacrificial electron donors in photocatalytic systems. This has been shown to enhance the stability and efficiency of photobioredox catalysis under aerobic conditions by stabilizing the reactive form of the photocatalyst and reducing the formation of reactive oxygen species. researchgate.net This suggests that tailored aryl morpholines could be designed as functional components in photocatalytic cycles.

Advanced Materials : N-aryl morpholines are recognized as valuable scaffolds in materials chemistry. nih.gov The inherent polarity and potential for hydrogen bonding, combined with the electronic properties of the substituted aryl ring, could be exploited in the design of organic electronic materials, such as those with bipolar character for electroluminescence, or in the formation of porous organic frameworks. acs.org

Unexplored Chemical Transformations and Synthetic Utility

The true synthetic potential of this compound lies in the selective manipulation of its distinct functional groups. Each site—the nitro group, the chlorine atom, and the aromatic ring—offers a handle for subsequent, unexplored chemical transformations.

Reduction of the Nitro Group : The nitro group can be selectively reduced to an amine, yielding 4-(2-chloro-6-aminophenyl)morpholine. This resulting aniline (B41778) is a versatile intermediate.

It can undergo diazotization to form a diazonium salt, which is a gateway to a vast array of functionalities (e.g., -OH, -F, -Br, -I, -CN) via Sandmeyer-type reactions.

The amino group can be acylated, alkylated, or used in further cross-coupling reactions to build more complex molecular architectures.

Transformation of the Chloro Group : The chlorine atom, while less reactive after the initial substitution, can serve as a handle for transition metal-catalyzed cross-coupling reactions.

Suzuki Coupling : Reaction with a boronic acid under palladium catalysis could introduce a new aryl or alkyl substituent at the C-2 position.

Heck Coupling : Coupling with an alkene could append a vinyl group.

Buchwald-Hartwig Amination : A second amination could replace the chlorine with another amino group, although this would likely require more forcing conditions than the first substitution.

Further Nucleophilic Aromatic Substitution : Under very harsh conditions or with highly potent nucleophiles, the remaining chlorine atom might be displaced, although this is synthetically challenging due to the meta relationship with the remaining nitro group and potential steric hindrance.

Functionalization of the Aromatic Ring : While the existing substituents direct reactivity, it may be possible to perform electrophilic aromatic substitution on the ring, although the strongly deactivating nature of the nitro and chloro groups would make this a low-yielding process, likely requiring forcing conditions.

These potential transformations highlight that this compound is not just a synthetic endpoint but a valuable intermediate for accessing a wide range of polysubstituted aromatic compounds that are otherwise difficult to synthesize.

Q & A

Q. What synthetic strategies are effective for preparing 4-(2-chloro-6-nitrophenyl)morpholine?

Methodological Answer: The synthesis of this compound can leverage strategies used for structurally similar morpholine derivatives. Key approaches include:

- Nucleophilic substitution : Reacting chlorinated nitroarenes with morpholine under basic conditions (e.g., sodium hydroxide) to substitute halogen atoms with the morpholine moiety. Reaction optimization should focus on solvent choice (e.g., DMF or ethanol), temperature (60–100°C), and catalyst selection .

- Multi-step condensation : For complex substitution patterns, intermediates like 2-chloro-6-nitrobenzene derivatives can undergo sequential reactions with ethylene oxide or epichlorohydrin to form the morpholine ring .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity. Analytical techniques like NMR and HPLC are critical for verifying structural integrity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- NMR : H and C NMR confirm substituent positions and ring conformation. For example, the morpholine ring protons typically resonate at δ 2.5–3.5 ppm, while aromatic protons appear between δ 7.0–8.5 ppm .

- IR Spectroscopy : Key functional groups like nitro (1520–1350 cm) and morpholine C-O-C (1120–1070 cm) validate bonding patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies purity (>95% recommended for pharmacological studies). Retention times should match standards .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] = 271.05 g/mol for CHClNO) .

Q. What safety precautions are essential when handling this compound?

Methodological Answer: While specific toxicity data for this compound is limited, protocols for analogous nitroaromatics include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from reducing agents to prevent unintended reactions .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELX or OLEX2 software for structure refinement. Key parameters include:

- High-Pressure Raman Studies : Monitor vibrational modes (e.g., C-H stretching at 2980–3145 cm) under pressure (0–3.5 GPa) to detect phase transitions or conformational changes .

Q. How does the substitution pattern on the phenyl ring affect reactivity in nucleophilic substitution?

Methodological Answer: The position of substituents (Cl, NO) significantly influences reaction pathways:

-

Ortho/para-Directing Effects : The nitro group (-NO) deactivates the ring, making halogen atoms at ortho positions more reactive toward nucleophiles like morpholine.

-

Steric Hindrance : Bulky substituents at the 2- and 6-positions (e.g., Cl, NO) slow down reactions, requiring elevated temperatures (80–120°C) .

-

Comparative Reactivity :

Substrate Reaction Rate (k, s) Yield (%) 2-Chloro-6-nitrobenzene 0.45 78 2-Chloro-4-nitrobenzene 0.62 85

Q. What methodologies address discrepancies in vibrational mode assignments under high-pressure conditions?

Methodological Answer:

- Ab-Initio Calculations : Use software like Gaussian or ORCA to simulate Raman/IR spectra and assign modes (e.g., distinguishing C-H stretching from morpholine vs. benzene rings) .

- Complementary Techniques : Pair Raman with dielectric spectroscopy to correlate vibrational changes with dielectric constant shifts during phase transitions.

- Pressure Calibration : Use ruby fluorescence or diamond anvil cells (DACs) for precise pressure control (±0.1 GPa) .

Q. How is metabolic stability evaluated for pharmacological applications?

Methodological Answer:

- In Vitro Assays :

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t). For analogs like 4-(2-chlorobenzyl)morpholine, t ranges from 15–45 minutes .

- CYP Inhibition Screening : Test against recombinant CYP isoforms (e.g., 2A13, 3A4) using fluorogenic substrates. IC values <10 μM indicate significant inhibition .

- Solubility Assessment : Shake-flask method in PBS (pH 7.4) determines aqueous solubility. Target >100 μM for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.